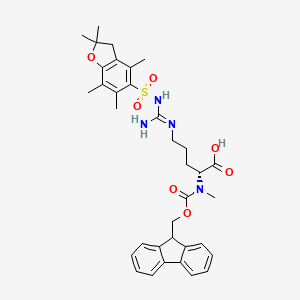

Fmoc-N-Me-D-Arg(pbf)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)27-18-35(4,5)46-30(20)27)47(43,44)38-33(36)37-17-11-16-29(32(40)41)39(6)34(42)45-19-28-25-14-9-7-12-23(25)24-13-8-10-15-26(24)28/h7-10,12-15,28-29H,11,16-19H2,1-6H3,(H,40,41)(H3,36,37,38)/t29-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEGKXARLCPKZHJ-GDLZYMKVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42N4O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

662.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Role of N-Methylation in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The therapeutic application of peptides, while promising due to their high selectivity and low toxicity, is often hampered by inherent limitations such as poor metabolic stability, low membrane permeability, and conformational flexibility.[1][2] N-methylation, the strategic substitution of a hydrogen atom with a methyl group on the amide nitrogen of the peptide backbone, has emerged as a powerful tool to overcome these challenges.[1][3] This modification profoundly influences the physicochemical and biological properties of peptides, making it a cornerstone of modern peptide drug design.[3][4] This guide provides a comprehensive overview of the role of N-methylation in peptide synthesis, detailing its impact on peptide properties, synthetic methodologies, and analytical characterization.

The Multifaceted Impact of N-Methylation on Peptide Properties

N-methylation introduces significant changes to the peptide backbone, leading to a cascade of effects on its structure, stability, and biological activity.

Conformational Control and Rigidity

The introduction of a methyl group on the amide nitrogen sterically hinders rotation around the Cα-N bond, thereby restricting the available conformational space.[1] This "conformational constraint" can lock the peptide into a bioactive conformation, which can lead to enhanced receptor affinity and selectivity.[1][5]

Key conformational effects include:

-

Cis/Trans Isomerization: N-methylation can favor a cis amide bond conformation, which is typically energetically unfavorable in unmodified peptides. This shift can be critical for mimicking protein turns and for optimal receptor engagement.[1]

-

Hydrogen Bonding: The removal of the amide proton prevents it from acting as a hydrogen bond donor. This disruption of intramolecular hydrogen bonding networks can significantly alter the peptide's secondary structure and overall folding.[1]

-

Local Steric Effects: The methyl group can introduce local steric hindrance, influencing the side-chain orientations of neighboring residues and further shaping the peptide's three-dimensional structure.[1]

Enhanced Proteolytic Stability

One of the most significant advantages of N-methylation is the increased resistance of peptides to enzymatic degradation by proteases.[1][6] This enhanced stability is achieved through two primary mechanisms:

-

Disruption of Enzyme Recognition: Proteases often recognize and bind to the peptide backbone through hydrogen bonding. By removing the amide proton, N-methylation prevents the formation of these key hydrogen bonds between the peptide substrate and the active site of the protease.[1]

-

Steric Hindrance: The bulky methyl group can physically block the approach of the protease to the scissile amide bond.[1]

Improved Membrane Permeability and Bioavailability

N-methylation can enhance a peptide's ability to cross cell membranes, a critical factor for oral bioavailability and therapeutic efficacy.[6][7] This improvement is attributed to:

-

Increased Lipophilicity: The addition of a methyl group increases the hydrophilicity of the peptide, favoring its partitioning into the cell membrane.[1][8]

-

Conformational Effects: By promoting more compact, folded conformations, N-methylation can mask polar functional groups within the peptide's core, presenting a more hydrophobic exterior to the cell membrane.[1][9] This "chameleon-like" behavior is exemplified by the highly N-methylated natural product, cyclosporine A.[9][10]

Modulation of Receptor Binding Affinity

The impact of N-methylation on receptor binding is highly dependent on the specific position of the modification.[1]

-

Affinity Enhancement: By pre-organizing the peptide into its bioactive conformation, N-methylation can reduce the entropic penalty of binding, leading to a significant increase in receptor affinity.[1]

-

Affinity Reduction: Conversely, if the N-methylation-induced conformation is incompatible with the receptor's binding pocket, a decrease in affinity will be observed.[1] This underscores the importance of systematic "N-methyl scanning" to identify optimal modification sites.[11]

Synthesis of N-Methylated Peptides

The synthesis of N-methylated peptides presents unique challenges, primarily due to the steric hindrance at the N-methylated amine, which can lead to difficult coupling reactions.[12] Several strategies have been developed to address these challenges, both in solution and on solid phase.

Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides

SPPS is the most common method for preparing N-methylated peptides. The main approaches include the use of pre-synthesized N-methylated amino acid building blocks or on-resin N-methylation.

This is the most straightforward approach, where commercially available or custom-synthesized Fmoc-protected N-methylated amino acids are incorporated during standard SPPS.

Challenges:

-

Coupling to the N-methylated amine of the preceding residue is sterically hindered.[13]

-

Coupling of an N-methylated amino acid to another N-methylated residue is particularly difficult.[13]

Solutions:

-

Potent Coupling Reagents: Reagents like HATU, HCTU, PyAOP, and PyBOP are more effective than standard coupling reagents for these sterically hindered couplings.[13][14]

-

Microwave-Assisted Coupling: Microwave energy can enhance the efficiency of difficult coupling reactions.[15]

-

Double Coupling: Repeating the coupling step can help drive the reaction to completion.[12]

This method involves the N-methylation of a specific amino acid residue after it has been incorporated into the growing peptide chain on the solid support. A common and efficient procedure is the three-step Fukuyama-Mitsunobu-based method.[16][17]

Experimental Protocol: On-Resin N-Methylation [8][16]

-

Sulfonylation (Amine Protection):

-

Swell the peptide-resin in N-methylpyrrolidone (NMP).

-

Add a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and collidine in NMP to the resin.

-

Shake for 1-2 hours.

-

Wash the resin with NMP and dichloromethane (B109758) (DCM).

-

-

Methylation (Mitsunobu Reaction):

-

Swell the resin in tetrahydrofuran (B95107) (THF).

-

Add a solution of triphenylphosphine (B44618) (PPh3) and methanol (B129727) in THF.

-

Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in THF.

-

Shake for 10-30 minutes.

-

Wash the resin with THF and DCM.

-

-

Desulfonylation (Deprotection):

-

Swell the resin in NMP.

-

Add a solution of 2-mercaptoethanol (B42355) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in NMP.

-

Shake for 5-15 minutes.

-

Wash the resin with NMP and DCM.

-

This optimized procedure can significantly reduce the time required for N-methylation.[8][16]

Enzymatic N-Methylation

Nature utilizes enzymes to perform highly specific N-methylation of peptides. For instance, the enzyme OphA from the fungus Omphalotus olearius is responsible for the nine N-methylations in the cyclic dodecapeptide omphalotin A.[6][18] While enzymatic methods offer high selectivity, they are currently limited to specific recognition sequences and are not as broadly applicable as chemical synthesis.[19]

Analytical Techniques for N-Methylated Peptides

The unique properties of N-methylated peptides necessitate specialized analytical techniques for their characterization.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and sequence of N-methylated peptides. Tandem mass spectrometry (MS/MS) is particularly useful for identifying the exact location of the N-methyl group.[20]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the three-dimensional structure of N-methylated peptides in solution.[5] Key NMR parameters for conformational analysis include:

-

Nuclear Overhauser Effect (NOE): Provides information about through-space distances between protons, which helps to define the peptide's conformation.[5]

-

Chemical Shifts: The chemical shifts of backbone and side-chain protons are sensitive to the local conformation.

-

J-Couplings: Can provide information about dihedral angles.

NMR is also crucial for identifying the presence of cis and trans isomers of the N-methylated amide bond.[5]

X-ray Crystallography

X-ray crystallography can provide a high-resolution, static picture of the peptide's conformation in the solid state. This technique can unambiguously determine the backbone torsion angles and the cis or trans nature of the N-methylated peptide bond.[5] However, obtaining suitable crystals for diffraction can be challenging.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid method for assessing the secondary structure content (e.g., α-helix, β-sheet) of a peptide in solution. It can be used to monitor conformational changes induced by N-methylation.[5]

Data Presentation

Table 1: Impact of N-Methylation on Peptide Properties

| Property | Effect of N-Methylation | Rationale |

| Conformational Flexibility | Decreased | Steric hindrance from the methyl group restricts bond rotation.[1] |

| Proteolytic Stability | Increased | Removal of the amide proton disrupts enzyme recognition and steric hindrance blocks protease access.[1] |

| Membrane Permeability | Increased | Increased lipophilicity and masking of polar groups in a folded conformation.[1][10] |

| Receptor Binding Affinity | Can be increased or decreased | Dependent on whether the induced conformation is favorable for receptor binding.[1] |

| Solubility | Can be increased | N-methylation can disrupt intermolecular hydrogen bonding that leads to aggregation.[13] |

Table 2: Comparison of Synthesis Methods for N-Methylated Peptides

| Method | Advantages | Disadvantages |

| Using N-Methylated Building Blocks in SPPS | Straightforward; allows for precise placement of the modification. | Sterically hindered couplings can lead to lower yields; cost of building blocks.[13] |

| On-Resin N-Methylation | Cost-effective; avoids the need for pre-synthesized N-methylated amino acids. | Requires additional reaction steps on the resin; potential for side reactions.[16] |

| Enzymatic N-Methylation | Highly site-specific; mild reaction conditions. | Limited to specific enzyme recognition sequences; not generally applicable.[6][19] |

| Solution-Phase Synthesis | Scalable. | More time-consuming and labor-intensive than SPPS.[21] |

Visualizations

Caption: Workflow for the synthesis and evaluation of N-methylated peptides.

Caption: A generalized GPCR signaling pathway activated by an N-methylated peptide.

Conclusion

N-methylation is a versatile and powerful strategy in peptide drug discovery.[1] By strategically introducing methyl groups into the peptide backbone, researchers can systematically modulate key pharmacokinetic and pharmacodynamic properties, including conformational flexibility, proteolytic stability, membrane permeability, and receptor affinity.[3][11] The continued development of efficient synthetic and analytical methods will further empower the rational design of novel N-methylated peptide therapeutics with enhanced clinical potential.

References

- 1. benchchem.com [benchchem.com]

- 2. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. A molecular mechanism for the enzymatic methylation of nitrogen atoms within peptide bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. peptide.com [peptide.com]

- 14. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 16. Optimized selective N-methylation of peptides on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. pubs.acs.org [pubs.acs.org]

The Pbf Protecting Group in Arginine Derivatives: A Technical Guide

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate protecting group for the highly basic and nucleophilic guanidino side chain of arginine is a critical determinant of success. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group has emerged as a cornerstone in modern peptide chemistry, particularly within the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. This technical guide provides an in-depth exploration of the Pbf protecting group, its application in arginine derivatives, quantitative performance data, and detailed experimental protocols.

Introduction to the Pbf Protecting Group

The Pbf group is an acid-labile sulfonyl-type protecting group designed for the guanidinium (B1211019) function of arginine.[1] Its structure, characterized by the pentamethyldihydrobenzofuran moiety, confers a balance of stability during peptide chain elongation and lability under acidic conditions for its removal.[1][2] Fmoc-Arg(Pbf)-OH is the most commonly used derivative for incorporating arginine into a peptide sequence during Fmoc-based SPPS.[1][3]

The primary advantages of the Pbf group over other arginine protecting groups, such as Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl), include faster deprotection kinetics and a reduced propensity for side reactions, most notably the alkylation of tryptophan residues.[4][5]

Chemical Structure and Properties

The chemical structure of Fmoc-Arg(Pbf)-OH is presented below. The bulky and electron-rich nature of the Pbf group effectively shields the guanidinium group, preventing its participation in unwanted side reactions during peptide synthesis.

Fmoc-Arg(Pbf)-OH

-

Molecular Formula: C₃₄H₄₀N₄O₇S[6]

-

Molecular Weight: 648.77 g/mol [7]

-

Appearance: White to off-white solid[6]

-

Solubility: Soluble in polar organic solvents such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).

Quantitative Data on Performance

The selection of a protecting group is often guided by quantitative metrics of its performance in terms of deprotection efficiency and the minimization of side reactions. The following tables summarize key quantitative data related to the Pbf group.

Table 1: Comparative Deprotection Times and Yields of Arginine Protecting Groups

| Protecting Group | Deprotection Conditions | Typical Deprotection Time | Peptide Yield (%) | Reference |

| Pbf | High-concentration TFA (e.g., 95%) | 1-4 hours | 69 | [5] |

| Pmc | High-concentration TFA (e.g., 95%) | 3-4 hours | 46 | [5] |

| Mtr | High-concentration TFA with scavengers | Up to 12 hours | Variable | [4] |

Table 2: Common Cleavage Cocktails for Pbf Deprotection

| Reagent Cocktail | Composition (v/v/v) | Typical Application | Reference |

| Standard | TFA / H₂O / TIS | Peptides without sensitive residues | [8] |

| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT | Peptides with multiple sensitive residues | [9] |

| TFA / EDT / H₂O / TIS | TFA / EDT / H₂O / TIS (94:2.5:2.5:1) | General purpose with good scavenging | [10] |

Table 3: Common Side Reactions During Pbf Deprotection and Their Mass Shifts

| Side Reaction | Mass Shift (Da) | Cause | Mitigation | Reference |

| Sulfonation | +80 | Reaction with the sulfonyl cation | Use of scavengers like thioanisole; using Fmoc-Trp(Boc)-OH | [8] |

| tert-Butylation | +56 | Alkylation by tert-butyl cations from other protecting groups | Use of scavengers like triisopropylsilane (B1312306) (TIS) | [8] |

| Oxidation | +16 | Oxidation of susceptible residues (e.g., Met, Trp) | Use of antioxidants like 1,2-ethanedithiol (B43112) (EDT); using peroxide-free ether | [8] |

Experimental Protocols

Synthesis of Fmoc-Arg(Pbf)-OH

This protocol outlines a general procedure for the synthesis of Fmoc-Arg(Pbf)-OH.

Materials:

-

H-Arg(Pbf)-OH

-

9-fluorenylmethyloxycarbonyl succinimide (B58015) (Fmoc-OSu)

-

Sodium carbonate (Na₂CO₃)

-

Tetrahydrofuran (THF)

-

Water

-

Petroleum ether

-

Ethyl acetate (B1210297)

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve H-Arg(Pbf)-OH in a mixture of water and THF.

-

Adjust the pH of the solution to approximately 8.5 using a solution of sodium carbonate.

-

Slowly add a solution of Fmoc-OSu in THF to the reaction mixture while maintaining the pH between 8 and 9.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6 hours.

-

Once the reaction is complete, perform an extractive workup with a mixture of petroleum ether and ethyl acetate to remove unreacted Fmoc-OSu.

-

Acidify the aqueous phase to a pH of approximately 3 with HCl to precipitate the product.

-

Stir the mixture for 2 hours to ensure complete precipitation.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.[11]

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Arg(Pbf)-OH

This protocol describes the incorporation of an Fmoc-Arg(Pbf)-OH residue into a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected amino acid resin

-

20% piperidine (B6355638) in DMF (v/v)

-

Fmoc-Arg(Pbf)-OH

-

Coupling reagents (e.g., HCTU, DIC/Oxyma)

-

N-methylmorpholine (NMM) or diisopropylethylamine (DIEA)

-

DMF

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Coupling:

-

Dissolve Fmoc-Arg(Pbf)-OH (3-5 equivalents) and a suitable coupling agent (e.g., HCTU, 3-5 equivalents) in DMF.

-

Add a base (e.g., NMM or DIEA, 6-10 equivalents) to the activation solution.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

-

Washing: Wash the resin with DMF and DCM.

-

Confirmation of Coupling: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

-

Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.[10]

Cleavage and Deprotection of the Peptide from the Resin

This protocol details the final cleavage of the peptide from the solid support and the removal of the Pbf and other side-chain protecting groups.

Materials:

-

Peptide-resin

-

Cleavage cocktail (e.g., TFA/H₂O/TIS, 95:2.5:2.5 v/v/v)

-

Cold diethyl ether (peroxide-free)

-

Centrifuge tubes

Procedure:

-

Wash the dried peptide-resin with DCM.

-

Add the cleavage cocktail to the resin in a reaction vessel.

-

Gently agitate the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the peptide sequence and the number of Arg(Pbf) residues.[4]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the peptide by adding the TFA solution dropwise to a tube containing cold diethyl ether (approximately 10 volumes).

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.[8]

Visualizing Key Processes

Structure of Fmoc-Arg(Pbf)-OH

Caption: Chemical structure of Fmoc-Arg(Pbf)-OH.

Fmoc-SPPS Workflow with Arginine (Pbf) Incorporation

Caption: Workflow for Fmoc-SPPS incorporating Fmoc-Arg(Pbf)-OH.

Pbf Deprotection and Scavenging Mechanism

Caption: Mechanism of Pbf deprotection and the role of scavengers.

Conclusion

The Pbf protecting group is an indispensable tool in modern peptide synthesis, offering a robust and efficient means of protecting the arginine side chain. Its favorable deprotection kinetics and reduced side-reaction profile compared to older generation protecting groups have solidified its place as the standard choice for Fmoc-based SPPS. A thorough understanding of its properties, performance characteristics, and the appropriate experimental protocols for its use and removal is essential for any researcher aiming to synthesize arginine-containing peptides with high purity and yield. By carefully selecting cleavage cocktails and employing appropriate scavengers, the full potential of the Pbf protecting group can be realized, enabling the successful synthesis of complex and biologically important peptides.

References

- 1. nbinno.com [nbinno.com]

- 2. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. peptide.com [peptide.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 10. Engineering an affinity-enhanced peptide through optimization of cyclization chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN106928171A - FmocâArgï¼Pbfï¼The synthetic method of OH - Google Patents [patents.google.com]

An In-depth Technical Guide on the Biological Significance of N-Methyl-Arginine Derivatives

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological significance of N-methylated arginine derivatives. While the primary focus of existing research has been on the L-isomers, particularly N-methyl-L-arginine (L-NMMA), this document synthesizes the current understanding of their mechanism of action, physiological effects, and therapeutic potential. Due to a notable scarcity of research on N-methyl-D-arginine, this guide will primarily detail the well-documented roles of L-NMMA as a potent inhibitor of nitric oxide synthase (NOS). The importance of stereoisomerism will be highlighted, alongside a clarification of the distinction between N-methyl-D-arginine and the N-methyl-D-aspartate (NMDA) receptor. This whitepaper aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the current landscape and to identify key areas for future investigation, particularly concerning the understudied D-isomers.

Introduction: The Landscape of N-Methylated Arginine Research

The methylation of arginine is a critical post-translational modification that plays a significant role in numerous cellular processes. This modification is catalyzed by a family of enzymes known as protein arginine methyltransferases (PRMTs). The resulting methylated arginines, including N-methyl-L-arginine (L-NMMA), asymmetric dimethylarginine (ADMA), and symmetric dimethylarginine (SDMA), are key regulators of protein function and signal transduction.[1]

A substantial body of research has established L-NMMA as a classical inhibitor of nitric oxide synthase (NOS), the enzyme responsible for the production of nitric oxide (NO).[1] NO is a ubiquitous signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses. Consequently, the inhibition of NOS by L-NMMA has profound biological effects and has been extensively utilized as a pharmacological tool to investigate the roles of NO in health and disease.[1]

Conversely, the biological significance of incorporating N-methyl-D-arginine remains largely unexplored. The available literature predominantly focuses on the L-isomer, with limited to no data on the specific cellular effects, signaling pathways, or therapeutic applications of N-methyl-D-arginine. This disparity underscores a significant gap in the current understanding of methylated arginine derivatives and highlights the need for further research into the D-isomers.

The Central Role of N-Methyl-L-Arginine as a Nitric Oxide Synthase Inhibitor

N-methyl-L-arginine acts as a competitive inhibitor of all three major isoforms of nitric oxide synthase: neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS).[2] By competing with the endogenous substrate L-arginine, L-NMMA effectively blocks the synthesis of nitric oxide.[1] This inhibition is stereospecific, with the L-isomer demonstrating significantly greater potency than the D-isomer. This stereoselectivity is crucial and underscores the specific molecular interactions required for NOS inhibition.

The inhibition of NO production by L-NMMA has been shown to have a wide range of physiological effects, including:

-

Vasoconstriction: By blocking the production of the vasodilator NO, L-NMMA leads to an increase in vascular tone and blood pressure.[3]

-

Modulation of Neurotransmission: In the central nervous system, where NO acts as a neurotransmitter, L-NMMA can influence synaptic plasticity and neuronal signaling.[4]

-

Immune Response Regulation: L-NMMA can alter immune cell function by inhibiting the production of NO, which is a key molecule in the inflammatory response.

Quantitative Data on L-NMMA-Mediated NOS Inhibition

The inhibitory potency of L-NMMA varies among the different NOS isoforms. The following table summarizes the half-maximal inhibitory concentration (IC50) values for L-NMMA against the three main NOS isoforms.

| NOS Isoform | IC50 Value (μM) | Reference |

| nNOS (neuronal) | 4.1 | [5] |

| iNOS (inducible) | - | - |

| eNOS (endothelial) | - | - |

Experimental Protocols: In Vitro Nitric Oxide Synthase Inhibition Assay

A common method to determine the inhibitory activity of compounds like L-NMMA on NOS is to measure the conversion of L-arginine to L-citrulline, a co-product of the NOS reaction.

Objective: To determine the IC50 value of L-NMMA for a specific NOS isoform.

Materials:

-

Purified recombinant nNOS, iNOS, or eNOS enzyme

-

L-[14C]arginine (radiolabeled substrate)

-

NADPH (cofactor)

-

Calcium/Calmodulin (for nNOS and eNOS activation)

-

L-NMMA (test inhibitor)

-

Reaction buffer (e.g., HEPES buffer, pH 7.4)

-

Cation exchange resin (e.g., Dowex AG 50WX-8)

-

Scintillation counter

Procedure:

-

Reaction Setup: Prepare reaction mixtures containing the reaction buffer, NADPH, calcium/calmodulin (if applicable), and varying concentrations of L-NMMA.

-

Substrate Addition: Add a fixed concentration of L-[14C]arginine to each reaction mixture.

-

Enzyme Initiation: Initiate the reaction by adding the purified NOS enzyme.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 15-30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer containing EDTA.

-

Separation of L-citrulline: Apply the reaction mixtures to columns containing cation exchange resin. The positively charged L-[14C]arginine will bind to the resin, while the neutral L-[14C]citrulline will flow through.

-

Quantification: Collect the eluate containing L-[14C]citrulline and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of NOS inhibition for each L-NMMA concentration relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the L-NMMA concentration and determine the IC50 value using non-linear regression analysis.

Below is a DOT language representation of the experimental workflow.

References

- 1. academic.oup.com [academic.oup.com]

- 2. pnas.org [pnas.org]

- 3. Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Methyl-D-Aspartate Receptor: Significance and symbolism [wisdomlib.org]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Fmoc-N-Me-D-Arg(pbf)-OH for Researchers and Drug Development Professionals

Introduction: Fmoc-N-Me-D-Arg(pbf)-OH is a highly specialized amino acid derivative crucial for advanced peptide synthesis. Its unique trifecta of features—the D-enantiomer configuration, N-methylation of the alpha-amine, and the bulky Pbf protecting group on the guanidino side chain—offers peptide chemists a powerful tool to create peptides with enhanced therapeutic potential. This guide provides a comprehensive overview of its chemical properties, supplier information, and its strategic application in peptide science, particularly for researchers, scientists, and professionals in drug development.

Core Compound Information

This compound is formally known as Nα-Fmoc-Nα-methyl-Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-D-arginine.

| Property | Value |

| CAS Number | 2044710-57-6 |

| Molecular Formula | C35H42N4O7S |

| Molecular Weight | 662.80 g/mol |

| Appearance | Typically a white to off-white solid |

| Purity | Generally available at >97% or >98% |

Supplier Information

A number of chemical suppliers specialize in providing high-quality this compound for research and development purposes. Below is a list of notable suppliers:

| Supplier | Website |

| ChemPep | --INVALID-LINK-- |

| Acrotein ChemBio Inc | --INVALID-LINK-- |

| Capot Chemical | --INVALID-LINK-- |

| MedChemExpress | --INVALID-LINK-- |

| Sigma-Aldrich | --INVALID-LINK-- |

| BLDpharm | --INVALID-LINK-- |

Note: Availability and product specifications should be confirmed directly with the suppliers.

Experimental Protocols

The incorporation of this compound into a peptide sequence via solid-phase peptide synthesis (SPPS) requires careful consideration of its unique structural features. While a definitive, universally optimized protocol is sequence-dependent, the following outlines a generalized experimental approach adapted from established methods for similar sterically hindered amino acids.

Protocol: Coupling of this compound in SPPS

1. Resin Preparation:

-

Begin with a suitable resin (e.g., Rink Amide, Wang) pre-loaded with the C-terminal amino acid of the target peptide.

-

Perform the deprotection of the Fmoc group from the resin-bound amino acid using a 20% solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).

-

Thoroughly wash the resin with DMF to remove residual piperidine and by-products.

2. Activation of this compound:

-

In a separate reaction vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading) in a minimal amount of DMF.

-

Add a suitable coupling reagent. For sterically hindered amino acids like this, more potent activating agents such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (typically 2.9-4.9 equivalents) are recommended.

-

Add a base, such as N,N-Diisopropylethylamine (DIEA) (typically 6-10 equivalents), to the activation mixture.

-

Allow the activation to proceed for 1-2 minutes.

3. Coupling to the Resin:

-

Immediately transfer the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for an extended period, typically 2-4 hours, due to the steric hindrance of the N-methyl group. Gentle agitation is required throughout.

-

Monitor the coupling efficiency using a qualitative test such as the Kaiser test. Note that the N-methylated amine will not give a positive result with the Kaiser test; therefore, monitoring should be based on the disappearance of the free amine from the preceding residue.

4. Post-Coupling Wash:

-

After the coupling is complete, drain the reaction solution.

-

Thoroughly wash the peptide-resin with DMF to remove any unreacted reagents and by-products.

5. Double Coupling (Optional but Recommended):

-

To ensure complete incorporation of the sterically hindered residue, a second coupling step is often advisable.

-

Repeat steps 2 through 4 with a freshly prepared activated solution of this compound.

Strategic Importance and Applications

The incorporation of N-methylated amino acids and D-amino acids into peptides is a key strategy in medicinal chemistry to overcome some of the inherent limitations of peptide-based therapeutics.

-

Enhanced Enzymatic Stability: The N-methyl group on the peptide backbone sterically hinders the approach of proteases, significantly increasing the peptide's resistance to enzymatic degradation and thereby extending its in vivo half-life.[1] The D-configuration of the amino acid further enhances this stability, as proteases are highly specific for L-amino acids.

-

Modulation of Biological Activity: N-methylation can alter the conformational flexibility of the peptide backbone, which can lead to improved binding affinity and selectivity for its biological target.[1] This modification can be crucial in optimizing the potency and specificity of a therapeutic peptide.

-

Improved Pharmacokinetic Properties: The increased stability and altered conformation can lead to improved bioavailability and other desirable pharmacokinetic properties.

Caption: Logical workflow of incorporating this compound into peptides.

Signaling Pathways and Biological Context

While this compound is a building block and not directly involved in signaling pathways, its inclusion in peptides can profoundly impact their interaction with biological systems. For instance, arginine-rich peptides, known as cell-penetrating peptides (CPPs), are used to deliver various molecular cargoes across the cell membrane. N-methylation of arginine residues in these CPPs has been shown to potentially enhance their cell-penetrating capabilities.

The primary mechanism of action for many antimicrobial peptides (AMPs) involves the disruption of bacterial cell membranes. The incorporation of N-methylated and D-amino acids can enhance the stability and efficacy of these peptides against pathogenic bacteria. A study on the proline-rich antimicrobial peptide, Chex1-Arg20, demonstrated that substitution with D-arginine or Nα-methylated arginine can preserve or in some cases, not significantly hamper, the peptide's antibacterial activity while potentially increasing its stability.[1]

Caption: Experimental workflow for the coupling of this compound in SPPS.

References

An In-depth Technical Guide to the Solubility and Stability of Fmoc-N-Me-D-Arg(pbf)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-α-Fmoc-N-α-methyl-D-arginine(Pbf)-OH (Fmoc-N-Me-D-Arg(pbf)-OH), a critical building block in solid-phase peptide synthesis (SPPS), particularly for the development of peptide-based therapeutics with enhanced enzymatic resistance. This document consolidates available data on its physicochemical properties, offers detailed experimental protocols for its handling and analysis, and presents a workflow for its application in peptide synthesis.

Physicochemical Properties

This compound is a protected derivative of the non-natural D-enantiomer of N-methylated arginine. The N-α-Fmoc (9-fluorenylmethyloxycarbonyl) group provides temporary protection of the alpha-amino group, which is labile to basic conditions. The bulky Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group protects the guanidinium (B1211019) side chain and is removable under strong acidic conditions. The N-methylation of the backbone amide can confer unique conformational constraints and increased resistance to proteolytic degradation in the resulting peptides.

| Property | Value | Reference |

| Molecular Formula | C₃₅H₄₂N₄O₇S | [1] |

| Molecular Weight | 662.80 g/mol | [1][2] |

| Appearance | White to off-white solid | [2] |

| CAS Number | 2044710-57-6 | [1] |

Solubility

Key Solvents in Peptide Synthesis:

-

Dimethylformamide (DMF): The most common solvent for SPPS.

-

N-Methyl-2-pyrrolidone (NMP): A polar aprotic solvent, often used as an alternative to DMF.

-

Dimethyl Sulfoxide (DMSO): A highly polar solvent used for dissolving hydrophobic or aggregation-prone sequences.

-

Dichloromethane (DCM): Primarily used for resin swelling and washing.

Quantitative Solubility Data

| Compound | Solvent | Solubility | Notes |

| This compound | DMSO | 175 mg/mL (264.03 mM) | Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility; use freshly opened solvent.[3] |

| Fmoc-D-Arg(pbf)-OH | DMSO | 100 mg/mL (154.14 mM) | Ultrasonic assistance may be needed.[4] |

| Fmoc-Arg(pbf)-OH | DMSO | ≥64.9 mg/mL | - |

| Fmoc-Arg(pbf)-OH | Ethanol | ≥2.14 mg/mL | With ultrasonic assistance.[5] |

| Fmoc-D-Arg(pbf)-OH | DMF | Soluble | Implied by its use as a solvent for optical rotation measurement.[6] |

| Fmoc-Arg(pbf)-OH | DMF | Sparingly soluble | [] |

| Fmoc-Arg(pbf)-OH | Methanol | Slightly soluble | [] |

Stability

The stability of this compound is crucial for ensuring the integrity of the amino acid during storage and its successful incorporation into a peptide chain without the formation of side products.

Storage Stability

Proper storage is essential to prevent degradation. The following table summarizes the recommended storage conditions for this compound.

| Condition | Form | Temperature | Duration |

| Long-term | Powder | -20°C | 3 years |

| Short-term | Powder | 4°C | 2 years |

| In Solvent | Solution | -80°C | 6 months |

| In Solvent | Solution | -20°C | 1 month |

Chemical Stability and Degradation Pathways

The chemical stability of this compound is primarily dictated by the lability of its protecting groups and the reactivity of the arginine side chain.

-

Fmoc Group: Stable under acidic conditions but is readily cleaved by secondary amines, most commonly a 20% solution of piperidine (B6355638) in DMF.

-

Pbf Group: Stable to the basic conditions used for Fmoc deprotection but is cleaved by strong acids, typically trifluoroacetic acid (TFA) in the final cleavage step.

-

Lactamization: A significant stability concern for arginine derivatives during activation for coupling is the intramolecular cyclization to form an inactive δ-lactam. This side reaction leads to the termination of the peptide chain. The extent of lactam formation is influenced by the solvent, temperature, and activation method. Studies on Fmoc-Arg(Pbf)-OH have shown that this side reaction can be more pronounced in viscous solvents like N-butylpyrrolidinone (NBP) compared to DMF, especially at room temperature.

Experimental Protocols

Protocol 1: Determination of Solubility

This protocol provides a general method for determining the solubility of this compound in a specific solvent.

-

Preparation: Weigh a small, precise amount of this compound (e.g., 5 mg) into a clean, dry vial.

-

Solvent Addition: Add a measured, small volume of the test solvent (e.g., 10 µL) to the vial.

-

Mixing: Vigorously vortex the vial for 1-2 minutes. If the solid does not dissolve, gentle heating or sonication can be applied.

-

Observation: Visually inspect the solution for any undissolved particles against a dark background.

-

Titration: If the solid dissolves completely, continue adding known volumes of the solvent until precipitation is observed. If the solid does not dissolve, continue adding small, measured volumes of the solvent, with vigorous mixing after each addition, until the solid is fully dissolved.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the total volume of solvent required to dissolve the initial mass of the compound.

Protocol 2: Analysis of Stability by RP-HPLC

This protocol describes a method to assess the stability of this compound in solution over time, monitoring for degradation products such as the corresponding δ-lactam.

-

Solution Preparation: Prepare a solution of this compound in the solvent of interest (e.g., DMF or NMP) at a known concentration (e.g., 0.2 M).

-

Incubation: Store the solution at a controlled temperature (e.g., room temperature or an elevated temperature like 45°C).

-

Sampling: At specified time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the solution.

-

Sample Preparation for HPLC: Dilute the aliquot with a suitable solvent (e.g., acetonitrile/water mixture) to a concentration appropriate for HPLC analysis.

-

RP-HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient, for example, from 30% to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 254 nm.

-

-

Data Analysis: Integrate the peak areas of the parent compound and any degradation products. Calculate the percentage of the remaining parent compound at each time point to determine its stability.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent for the incorporation of N-methylated D-arginine into synthetic peptides. The general workflow for its use in Fmoc-based SPPS is outlined below.

SPPS Workflow Diagram

Caption: General workflow for the incorporation of this compound in solid-phase peptide synthesis.

Detailed Steps in the SPPS Cycle:

-

Resin Preparation: The solid support (resin) is swelled in a suitable solvent like DMF or DCM. If starting with a pre-loaded resin, the first step is the removal of the Fmoc group from the initial amino acid.

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating it with a 20% solution of piperidine in DMF. This exposes a free amine for the next coupling step.

-

Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

Coupling: A solution of this compound, an activating agent (e.g., HBTU, HATU, or DIC/Oxyma), and a base (e.g., DIPEA) in DMF or NMP is added to the resin. The mixture is agitated to facilitate the formation of the peptide bond. Due to the steric hindrance of the N-methyl group, coupling of N-methylated amino acids can be slower than their non-methylated counterparts and may require extended reaction times or the use of stronger coupling reagents.

-

Washing: The resin is washed again with DMF to remove any unreacted amino acid and coupling reagents.

-

Cycle Repetition: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: After the final amino acid has been coupled and its N-terminal Fmoc group removed, the peptide is cleaved from the resin, and the side-chain protecting groups (including the Pbf group) are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail containing a strong acid, such as 95% TFA, along with scavengers (e.g., water, triisopropylsilane) to protect sensitive residues.

-

Purification: The crude peptide is precipitated, washed, and then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound is an indispensable reagent for the synthesis of modified peptides with enhanced stability and potentially improved pharmacological properties. A thorough understanding of its solubility and stability is paramount for its effective use. While soluble in common SPPS solvents like DMSO and DMF, care must be taken to minimize degradation, particularly through lactamization during the activation step. By following the detailed protocols and workflow presented in this guide, researchers can optimize the incorporation of this valuable building block into their target peptide sequences, advancing the development of novel peptide-based therapeutics and research tools.

References

An In-depth Technical Guide to Fmoc Protecting Group Chemistry and Lability

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS).[1][2] Its utility stems from its unique lability under mild basic conditions, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1][2][3] This technical guide provides a comprehensive overview of Fmoc chemistry, including its mechanism of action, factors influencing its stability, detailed experimental protocols, and a discussion of common side reactions.

The Chemistry of the Fmoc Group

The Fmoc group is a carbamate (B1207046) used to temporarily block the α-amino group of an amino acid, thereby preventing unwanted self-coupling during peptide synthesis.[1][4] It is typically introduced by reacting an amino acid with reagents such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) to mitigate the formation of dipeptide byproducts.[5]

The key to the Fmoc group's functionality lies in the acidic nature of the proton at the C9 position of the fluorenyl ring system.[5] This acidity is a consequence of the aromatic stabilization of the resulting carbanion upon deprotonation.

Mechanism of Fmoc Protection and Deprotection

Protection of an Amino Group

The protection of an amine with an Fmoc group is a nucleophilic substitution reaction. The amino group of the amino acid attacks the electrophilic carbonyl carbon of the Fmoc reagent (e.g., Fmoc-OSu).[5]

Caption: Mechanism of Fmoc protection of an amino acid using Fmoc-OSu.

Deprotection of an Fmoc-Protected Amine

The removal of the Fmoc group is the critical step in the iterative cycle of SPPS and is achieved under mild basic conditions. The most common reagent is a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][6] The deprotection proceeds via a β-elimination (E1cB) mechanism.[7]

-

Proton Abstraction: A base, typically piperidine, abstracts the acidic proton from the C9 position of the fluorenyl group.[5]

-

Elimination: The resulting carbanion is stabilized by the aromatic fluorenyl system and undergoes elimination to form dibenzofulvene (DBF) and a carbamic acid intermediate.[8]

-

Decarboxylation and Scavenging: The carbamic acid spontaneously decarboxylates to release the free amine. The highly reactive DBF is trapped by the secondary amine (e.g., piperidine) to form a stable adduct, preventing it from reacting with the newly liberated amine.[8][9]

Caption: Mechanism of Fmoc deprotection by piperidine.

Lability of the Fmoc Group: A Quantitative Perspective

The rate of Fmoc deprotection is highly dependent on the base, its concentration, and the solvent system employed. The following table summarizes the lability of the Fmoc group under various conditions, presented as the half-life (t₁/₂) of deprotection.

| Base | Concentration | Solvent | Half-life (t₁/₂) |

| Piperidine | 20% | DMF | ~6-7 seconds |

| Piperidine | 5% | DMF | ~20 seconds |

| Piperidine | 2% | DMF | > 3 minutes for >99% removal |

| Piperidine | 1% | DMF | > 5 minutes for ~50% removal |

| Morpholine | 50% | DMF | ~1 minute |

| Dicyclohexylamine | 50% | DMF | ~35 minutes |

| Diisopropylethylamine (DIEA) | 50% | DMF | ~10 hours |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% (+ 5% Piperazine) | DMF | < 1 minute |

| Piperazine | 5% (+ 2% DBU) | DMF | < 1 minute |

Data compiled from multiple sources.[2][10][11][12][13]

Key Experimental Protocols

Protocol 1: Fmoc Protection of an Amino Acid (e.g., L-Alanine) using Fmoc-OSu

This protocol outlines the general procedure for the protection of the α-amino group of an amino acid in solution.[14]

Materials:

-

L-Alanine

-

10% (w/v) Aqueous Sodium Carbonate Solution

-

Dioxane

-

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Deionized Water

-

Diethyl Ether

-

1 M Hydrochloric Acid (HCl)

-

Anhydrous Sodium Sulfate

Methodology:

-

Dissolution: Dissolve L-Alanine (1 equivalent) in the 10% aqueous sodium carbonate solution. In a separate flask, dissolve Fmoc-OSu (1 equivalent) in dioxane.

-

Reaction: Slowly add the Fmoc-OSu solution to the L-Alanine solution with vigorous stirring at room temperature. Allow the reaction to proceed overnight.

-

Workup: a. Dilute the reaction mixture with deionized water and transfer it to a separatory funnel. b. Wash the aqueous solution three times with diethyl ether to remove unreacted Fmoc-OSu. c. Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl while cooling in an ice bath. A white precipitate of Fmoc-L-Alanine will form.

-

Extraction and Purification: a. Extract the product into diethyl ether. b. Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. c. The product can be further purified by recrystallization.

Protocol 2: Manual Fmoc Deprotection in Solid-Phase Peptide Synthesis

This protocol describes the standard procedure for removing the Fmoc group from a resin-bound peptide.[6][14]

Materials:

-

Fmoc-protected peptide-resin

-

N,N-Dimethylformamide (DMF)

-

Deprotection Solution: 20% (v/v) piperidine in DMF

Methodology:

-

Resin Swelling: Swell the peptide-resin in DMF in a suitable reaction vessel (e.g., a fritted glass funnel) for at least 30-60 minutes.[15]

-

Initial Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate gently for 3 minutes.

-

Main Deprotection: Drain the solution and add a fresh portion of the 20% piperidine in DMF solution. Agitate for an additional 10-15 minutes to ensure complete deprotection.[14]

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[14] The resin is now ready for the next amino acid coupling step.

Workflow for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates a single cycle of amino acid addition in Fmoc-based SPPS.

Caption: A typical workflow for one cycle of Fmoc-based SPPS.

Common Side Reactions in Fmoc Chemistry

While Fmoc chemistry is robust, several side reactions can occur, potentially leading to impurities and reduced yields.

Diketopiperazine Formation

This side reaction is prevalent at the dipeptide stage, especially when proline is one of the first two C-terminal amino acids.[7][16] The liberated N-terminal amine of the dipeptide can intramolecularly attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[7]

Caption: Mechanism of diketopiperazine formation.

Aspartimide Formation

Aspartimide formation is a significant issue in sequences containing aspartic acid (Asp), particularly Asp-Gly, Asp-Asn, and Asp-Ser.[17][18] Under the basic conditions of Fmoc deprotection, the backbone amide nitrogen following the Asp residue can attack the side-chain β-carboxyl group, forming a five-membered succinimide (B58015) ring (aspartimide).[17] This intermediate can then be opened by nucleophiles (e.g., piperidine or water) to yield a mixture of desired α-aspartyl and undesired β-aspartyl peptides, and can also lead to racemization at the α-carbon of the aspartic acid.[17][18]

Caption: Mechanism of aspartimide formation and subsequent ring opening.

Strategies to mitigate aspartimide formation include the use of sterically hindered side-chain protecting groups for Asp, such as O-2,4-dichlorobenzyl (ODCB) or 3-methyl-pent-3-yl (OMpe), and the addition of an acidic additive like 1-hydroxybenzotriazole (B26582) (HOBt) to the deprotection solution.[17]

Conclusion

The Fmoc protecting group is an indispensable tool in modern peptide chemistry, offering a mild and efficient method for the synthesis of a wide array of peptides.[1] A thorough understanding of its chemistry, lability, and potential side reactions is crucial for researchers and drug development professionals to optimize synthesis protocols and obtain high-purity peptides. By carefully selecting reagents, reaction conditions, and monitoring each step, the challenges associated with Fmoc chemistry can be effectively managed, enabling the successful synthesis of complex and sensitive peptide targets.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. academic.oup.com [academic.oup.com]

- 7. chempep.com [chempep.com]

- 8. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]

- 9. peptide.com [peptide.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. redalyc.org [redalyc.org]

- 13. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. benchchem.com [benchchem.com]

- 18. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-N-Me-D-Arg(pbf)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation of amino acids is a key modification in medicinal chemistry, often imparting peptides with enhanced metabolic stability, increased membrane permeability, and improved oral bioavailability.[1][2] The incorporation of N-methylated amino acids, such as Fmoc-N-Me-D-Arg(pbf)-OH, into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) presents unique challenges. The primary obstacle is the steric hindrance at the secondary amine, which significantly slows down coupling kinetics compared to primary amines.[1] This often leads to incomplete reactions and the formation of deletion sequences.

This document provides a detailed protocol for the efficient incorporation of this compound into synthetic peptides using modern SPPS techniques. It includes a comparison of recommended coupling reagents, optimized reaction conditions, and protocols for deprotection and cleavage.

Chemical Properties of this compound

A thorough understanding of the building block's properties is crucial for successful synthesis.

| Property | Value | Reference |

| Molecular Formula | C₃₅H₄₂N₄O₇S | [3] |

| Molecular Weight | 662.80 g/mol | [3] |

| Appearance | White or off-white powder | [4] |

| Solubility | Soluble in polar organic solvents such as DMF and NMP | [5] |

| Storage | Store at -20°C in a dry, dark place | [3][4] |

Data Presentation: Comparison of Coupling Reagents for N-Methylated Amino Acids

The selection of an appropriate coupling reagent is critical to overcome the steric hindrance associated with this compound. Standard coupling reagents are often inefficient. The following table summarizes recommended coupling reagents and conditions for sterically hindered N-methylated amino acids.

| Coupling Reagent | Class | Recommended Equivalents (AA:Reagent:Base) | Typical Reaction Time | Key Considerations |

| HATU | Aminium/Uronium Salt | 1 : 1 : 2 (e.g., DIEA) | 1 - 4 hours | Highly efficient for hindered couplings.[1][2] Should not be used in large excess to avoid guanidinylation of the N-terminus.[6] |

| PyAOP | Phosphonium Salt | 1 : 1 : 2 (e.g., DIEA) | 1 - 4 hours | Particularly effective for coupling N-methylamino acids to other N-methylamino acids.[7][8] |

| PyBrOP | Phosphonium Salt | 1 : 1 : 3 (e.g., DIEA) | 1 - 2 hours | More reactive than PyBOP and effective for difficult couplings, but may increase the risk of racemization.[2] |

| COMU | Aminium/Uronium Salt | 1 : 1 : 2 (e.g., DIEA) | 30 min - 2 hours | Coupling efficiencies comparable to HATU with improved safety profile (non-explosive byproducts).[6] |

Experimental Protocols

This section provides a detailed step-by-step protocol for the manual solid-phase synthesis of a peptide containing this compound.

Diagram of the SPPS Workflow

Caption: Workflow for the incorporation of this compound in SPPS.

Materials and Reagents

-

This compound

-

Rink Amide resin (or other suitable solid support)

-

Other Fmoc-protected amino acids

-

Coupling Reagent: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM) of peptide synthesis grade

-

Deprotection Solution: 20% Piperidine in DMF (v/v)

-

Washing Solvents: DMF, DCM, Isopropanol (IPA)

-

Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v)

-

Cold diethyl ether

Protocol Steps

1. Resin Swelling:

-

Place the desired amount of resin in a reaction vessel.

-

Add DMF to swell the resin for at least 30 minutes.

2. Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate for 5-10 minutes at room temperature.

-

Drain the solution and repeat the deprotection step for another 10-15 minutes.

3. Washing:

-

After deprotection, wash the resin thoroughly to remove residual piperidine and byproducts.

-

Perform a series of washes with DMF (5 times), DCM (3 times), and DMF (3 times).

4. Coupling of this compound:

-

Activation Solution: In a separate vial, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

-

Add DIEA (8 equivalents) to the activation solution and vortex briefly.

-

Coupling Reaction: Immediately add the activation solution to the washed resin.

-

Agitate the reaction mixture at room temperature for 2-4 hours. Due to steric hindrance, a longer coupling time is generally required.[1]

-

Microwave-Assisted Coupling (Optional but Recommended): For improved efficiency, perform the coupling in a microwave peptide synthesizer. A typical protocol would be 10-15 minutes at a constant temperature of 75°C.[1][9]

5. Monitoring the Coupling Reaction:

-

After the initial coupling time, take a small sample of the resin beads.

-

Wash the beads thoroughly with DMF and then DCM.

-

Perform a Bromophenol Blue test to check for the presence of free amines. A yellow color indicates a complete reaction, while a blue or green color signifies an incomplete coupling.[2]

-

If the coupling is incomplete, drain the reaction solution and repeat the coupling step with a fresh activation solution.

6. Washing:

-

Once the coupling is complete, wash the resin extensively with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.

7. Chain Elongation:

-

Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.

8. Final Fmoc Deprotection:

-

After the final coupling step, perform a final deprotection (step 2) to remove the Fmoc group from the N-terminal amino acid.

9. Final Washing and Drying:

-

Wash the peptide-resin thoroughly with DMF (5 times), DCM (5 times), and IPA (3 times).

-

Dry the resin under a high vacuum for at least 1 hour.

10. Cleavage and Side-Chain Deprotection:

-

Add the freshly prepared cleavage cocktail (Reagent K is recommended for peptides containing arginine and other sensitive residues) to the dried peptide-resin (approximately 10 mL per gram of resin).[10]

-

Agitate the mixture at room temperature for 2-4 hours. The Pbf group is efficiently cleaved within this timeframe.[11][12]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

11. Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Logical Relationships

The following diagram illustrates the decision-making process for optimizing the coupling of sterically hindered N-methylated amino acids.

Caption: Decision tree for optimizing the coupling of sterically hindered amino acids.

Troubleshooting and Side Reactions

-

Incomplete Coupling: This is the most common issue. As outlined in the decision tree, using more potent coupling reagents like HATU or PyAOP, increasing reaction time, using elevated temperatures (with caution), performing a double coupling, or employing microwave assistance are effective strategies.[1][2][9]

-

δ-Lactam Formation: Although more commonly associated with non-methylated Fmoc-Arg(Pbf)-OH, the potential for this side reaction exists. It involves the intramolecular cyclization of the activated arginine derivative, rendering it unreactive for coupling.[13][14] Using optimized coupling conditions and minimizing the activation time before adding the reagent to the resin can help mitigate this.

-

Racemization: While less common with urethane-protected amino acids, the use of highly activating reagents and elevated temperatures can increase the risk of epimerization. The use of additives like Oxyma Pure can help suppress this side reaction.[6]

By following these detailed protocols and considering the provided data, researchers can successfully incorporate this compound into their peptide sequences, enabling the development of novel and potent therapeutic peptides.

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chempep.com [chempep.com]

- 5. chempep.com [chempep.com]

- 6. bachem.com [bachem.com]

- 7. peptide.com [peptide.com]

- 8. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. scribd.com [scribd.com]

- 13. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. digital.csic.es [digital.csic.es]

Application Notes and Protocols: Coupling Methods for Sterically Hindered N-Methylated Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide structures is a key strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, membrane permeability, and oral bioavailability. However, the steric hindrance presented by the N-methyl group poses a significant challenge during solid-phase peptide synthesis (SPPS), leading to slower reaction kinetics, incomplete couplings, and an increased risk of epimerization. This document provides a detailed overview of various coupling reagents, their efficacy, and optimized protocols for the successful incorporation of sterically hindered N-methylated amino acids.

Challenges in Coupling N-Methylated Amino Acids

The primary obstacle in coupling N-methylated amino acids is the steric bulk around the secondary amine, which impedes the approach of the activated carboxylic acid of the incoming amino acid. This is particularly challenging when coupling an N-methylated amino acid onto another N-methylated residue. Consequently, standard coupling protocols often result in low yields and require modification. The choice of coupling reagent is therefore critical to overcoming these steric challenges and ensuring efficient peptide bond formation.

Classes of Coupling Reagents

Coupling reagents for peptide synthesis can be broadly categorized into several classes, each with distinct mechanisms and levels of reactivity. For sterically hindered N-methylated amino acids, high-activity reagents are necessary.

Aminium/Uronium Salts

These reagents, such as HATU, HBTU, and HCTU, are widely used due to their high reactivity and ability to form highly activated esters.[1] They are generally effective for coupling sterically hindered amino acids.[1] COMU is a newer generation reagent that offers high coupling efficiency with improved safety and solubility profiles.[2]

Phosphonium (B103445) Salts

Reagents like PyBOP, PyAOP, and the highly reactive PyBroP are particularly effective for difficult couplings.[3][4] PyBroP, a bromophosphonium salt, is often employed for the most challenging sequences involving N-methylated residues.[5]

Carbodiimides

While common in general peptide synthesis, carbodiimides like DCC and DIC are often less effective for sterically hindered couplings unless used with additives like HOBt or Oxyma.[2] Their use can also lead to the formation of insoluble byproducts.[2]

Other Reagents

A variety of other reagents have been developed for challenging couplings. TFFH generates highly reactive amino acid fluorides in situ, which are effective for coupling sterically hindered residues.[2] BEP (2-Bromo-1-ethyl Pyridinium Tetrafluoroborate) has also been shown to be a powerful reagent for N-methylated peptide synthesis.[6]

Quantitative Comparison of Coupling Reagents

The selection of an appropriate coupling reagent is crucial for the successful synthesis of peptides containing sterically hindered N-methylated amino acids. The following tables summarize the performance of various reagents based on reported yields and reaction conditions.

| Coupling Reagent | N-Protected Amino Acid | N-Methylated Amino Acid/Peptide | Yield (%) | Reference |

| BEP | Fmoc-Ala-OH | H-MeAla-OMe·HCl | 97.6 | [6] |

| BEP | Cbz-Ala-OH | H-MeVal-OMe·HCl | 95.4 | [6] |

| BEP | Fmoc-Phe-OH | H-MeVal-OMe·HCl | 88.4 | [6] |

| BEP | Boc-Pro-OH | H-MeLeu-OBzl·HCl | 90.2 | [6] |

| BEP | Cbz-Val-OH | H-MeAla-OMe·HCl | 95.6 | [6] |

| BEP | Fmoc-MeLeu-OH | H-Ala-OBzl·HCl | 91.4 | [6] |

| HBTU | Boc-Phe-OH | H-(NMe)Ala-Phe-OBzl | Significant Yield | [5] |

| PyBroP | Boc-Phe-OH | H-(NMe)Ala-Phe-OBzl | Significant Yield | [5] |

| Boc-Phe-NCA | Boc-Phe-OH | H-(NMe)Ala-Phe-OBzl | Superior Yield | [5] |

Note: "Significant Yield" indicates that the product was obtained in substantial amounts, though the exact percentage was not specified in the abstract. The Boc-Phe-NCA method was noted as superior, especially with prolonged reaction times or at elevated temperatures.[5]

Experimental Protocols

Protocol 1: General Coupling of a Sterically Hindered Fmoc-N-methyl-amino Acid using HATU

This protocol is a robust method for coupling Fmoc-protected amino acids onto an N-methylated amine on a solid support.[7]

Materials:

-

Fmoc-protected amino acid (4 eq.)

-

HATU (4 eq.)

-

Diisopropylethylamine (DIEA) (8 eq.)

-

DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

-

Peptide resin with N-terminal N-methyl amino acid

-

Bromophenol Blue monitoring solution

Procedure:

-

Resin Preparation: Swell the peptide resin in DMF or NMP for at least 30 minutes.[7]

-

Amino Acid Activation (Pre-activation): In a separate vessel, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of HATU in DMF or NMP. Add 8 equivalents of DIEA to the solution. Allow the mixture to pre-activate at room temperature for 5 minutes.[7]

-

Coupling Reaction: Drain the solvent from the swelled resin. Add the pre-activated amino acid solution to the resin. Shake the reaction vessel at room temperature for 1 to 2 hours.[7]

-

Monitoring and Completion: Take a small sample of resin beads and wash them with DMF and then Methanol. Perform a Bromophenol Blue test. A yellow color indicates complete coupling. If the beads remain blue or green, the coupling is incomplete.[7][8]

-

Post-Coupling Wash: If the reaction is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3x), followed by DCM (3x), and Methanol (3x) to remove excess reagents and byproducts.[7]

-

Recoupling (if necessary): If the reaction is incomplete, a second coupling may be performed by repeating steps 3-5.[7]

Protocol 2: Coupling of a Sterically Hindered Fmoc-N-methyl-amino Acid using PyBroP

PyBroP is a highly efficient phosphonium salt reagent particularly useful for sterically demanding couplings.[4]

Materials:

-

Fmoc-protected amino acid (2 eq.)

-

PyBroP (2 eq.)

-

Diisopropylethylamine (DIPEA) (6 eq.)

-

DCM (Dichloromethane) or DMF

-

Peptide resin with N-terminal N-methyl amino acid

Procedure:

-

Resin Preparation: Swell the resin in DCM or DMF.

-

Reagent Addition: Add a solution of the Fmoc-amino acid (2 eq.) in DCM or DMF to the resin suspension. Add PyBroP (2 eq.) to the mixture. Cool the reaction vessel to 0°C in an ice bath.[4][7]

-

Coupling Reaction: Add DIEA (6 eq.). Mix for 1 minute at 0°C and then for 1 hour at room temperature.[4]

-

Washing: Filter the resin and wash thoroughly with DCM.[4]

Protocol 3: Microwave-Assisted Coupling of a Sterically Hindered Fmoc-N-methyl-amino Acid

Microwave irradiation can significantly reduce reaction times for difficult couplings.[7][9]

Materials:

-

Fmoc-protected amino acid (5 eq.)

-

HCTU (5 eq.)

-

DIEA (10 eq.)

-

NMP

-

Peptide resin with N-terminal N-methyl amino acid

Procedure:

-

Resin Preparation: Swell the peptide resin in NMP.

-

Reagent Addition: In a separate vessel, pre-activate the Fmoc-amino acid (5 eq.) with HCTU (5 eq.) and DIEA (10 eq.) in NMP.

-

Microwave Coupling: Add the activated amino acid solution to the resin and perform the coupling in a microwave peptide synthesizer at a controlled temperature (e.g., 70-90°C) for a short duration (e.g., 5-20 minutes).[9][10]

-

Post-Coupling Wash: Drain the reaction solution and wash the resin extensively with NMP or DMF.[7]

-

Completion Check: Perform a colorimetric test (e.g., Bromophenol Blue) to confirm reaction completion. If necessary, repeat the microwave coupling step.[7]

Minimizing Epimerization

Epimerization is a significant side reaction, especially during the activation of the carboxylic acid group.[11] The risk is heightened with prolonged reaction times and the use of strong bases. To minimize epimerization:

-

Use weaker bases like N-methylmorpholine (NMM) or sym-collidine instead of DIPEA where possible.[2][12]

-

Keep reaction times as short as possible. Microwave-assisted synthesis can be beneficial in this regard.[9]

-

The addition of copper(II) salts, such as CuCl2, in combination with HOBt and a carbodiimide (B86325) has been shown to suppress epimerization, even when coupling N-methyl amino acids.[13]

Visualizing the Workflow and Reagent Classification

The following diagrams illustrate the general workflow for coupling sterically hindered N-methylated amino acids and the classification of commonly used coupling reagents.

References